molecular formula C13H10F3NO3 B3428983 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-01-7

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B3428983
CAS No.: 71083-01-7
M. Wt: 285.22 g/mol
InChI Key: SPGPSFWOMJQSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based compound featuring a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPSFWOMJQSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371907
Record name Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-01-7, 26893-12-9
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyquinoline with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using ethyl iodide to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate enhanced activity against various bacterial strains, making it a candidate for developing new antibiotics .

2.2 Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of topoisomerases, enzymes critical for DNA replication, which leads to cancer cell apoptosis. In vitro studies have reported promising results in reducing tumor cell viability .

2.3 Enzyme Inhibition Studies
Research indicates that this quinoline derivative can inhibit specific enzymes involved in metabolic pathways, providing insights into drug interactions and metabolic regulation .

Industrial Applications

3.1 Pharmaceutical Development
The compound serves as an essential intermediate in synthesizing various pharmaceutical agents targeting bacterial infections and cancer therapies due to its unique chemical structure .

3.2 Agrochemical Potential
this compound has shown promise as a herbicide and fungicide, contributing to agricultural research aimed at developing safer and more effective agrochemicals .

3.3 Material Science
In material science, the compound is explored for creating advanced materials such as coatings and polymers due to its stability and chemical resistance properties .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations; potential for antibiotic development
Anticancer ResearchTested on various cancer cell linesInduced apoptosis in breast and lung cancer cells; effective topoisomerase inhibitor
Agrochemical ResearchAssessed as a potential herbicideDemonstrated effective control over weed species with minimal phytotoxicity

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : 23851-84-5 (commonly cited) and 26893-12-9 (alternate entry, possibly due to isomerism or synthesis variations) .
  • Molecular Formula: C₁₃H₁₀F₃NO₃.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Compound Name CAS Number Substituents Key Differences
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate 71082-51-4 -F at C6, -OH at C4 Reduced electron-withdrawing effect compared to -CF₃; lower lipophilicity .
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate N/A -Cl at C4, -CF₃ at C7 Chlorine increases membrane permeability but reduces hydrogen bonding capacity; positional isomerism alters steric effects .
Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 1065102-32-0 -F at C6, -CF₃ at C8 Dual electron-withdrawing groups enhance acidity of -OH; altered steric hindrance .
7-(Trifluoromethyl)quinoline-3-carboxylic acid 343-10-2 -CF₃ at C7, -COOH at C3 Free carboxylic acid increases solubility but reduces bioavailability compared to ethyl ester .

Physicochemical Properties

  • Acidity : The -CF₃ group at C6 increases the acidity of the C4 hydroxyl (pKa ~8–9) compared to fluoro analogs (pKa ~9–10) due to stronger electron withdrawal .
  • Solubility : The ethyl ester improves lipid solubility (LogP ~2.5–3.0) versus carboxylic acid derivatives (LogP ~1.5–2.0) .

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 26893-12-9
Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
Solubility Variable; depends on solvent
Storage Conditions Store at room temperature; avoid repeated freeze-thaw cycles

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases, which are crucial for DNA replication and cellular division. This inhibition disrupts cellular processes, leading to antiproliferative effects.
  • Cytotoxic Activity : It demonstrates moderate cytotoxicity against various cancer cell lines, including MCF-7 (mammary gland cancer) and HepG2 (hepatocellular carcinoma), while showing weaker activity against HCT-116 (human colorectal carcinoma).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown enhanced activity against various bacterial strains, making them suitable candidates for further development as antimicrobial agents .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been documented in several research studies. For instance:

  • A study reported that this compound exhibited significant cytotoxic effects on MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent.
  • Another investigation into the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications to the trifluoromethyl group could enhance anticancer efficacy .

Case Studies

  • Study on Anticancer Activity :
    • Researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed that it significantly inhibited cell growth in MCF-7 and HepG2 cells with IC50 values indicating moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • A series of experiments were conducted to assess the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications enhanced antibacterial activity against resistant strains, demonstrating its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence product yield?

  • Answer : Synthesis typically involves cyclocondensation of trifluoromethyl-substituted anilines with β-keto esters under acidic or basic conditions. Key parameters include:

  • Temperature : Optimal range of 80–120°C to balance reaction rate and byproduct formation.
  • Catalysts : Use of pp-toluenesulfonic acid (pp-TsOH) or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates esterification.
    Post-synthesis, recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., C–H···O/F interactions) using SHELX refinement .
  • NMR Spectroscopy : 1H^1\text{H}/13C^{13}\text{C} and DEPT-135 confirm substituent positions and purity.
  • HPLC-MS : Monitors byproducts (e.g., unreacted aniline derivatives) with C18 columns and acetonitrile/water gradients .

Q. What biological activities are associated with this compound, and how do structural features modulate these effects?

  • Answer : Demonstrated antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains (MIC: 2–8 µg/mL). The trifluoromethyl group at the 6-position enhances lipophilicity, improving membrane permeability. The 4-hydroxy group facilitates hydrogen bonding with bacterial DNA gyrase .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and minimize impurities during synthesis?

  • Answer :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst ratio) to identify optimal conditions.
  • In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation (peak at ~1700 cm1^{-1}).
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during esterification .

Q. How should discrepancies in reported biological activity data for trifluoromethyl-substituted quinolines be addressed?

  • Answer : Conduct comparative structure-activity relationship (SAR) studies focusing on:

  • Substituent Position : Compare analogs with trifluoromethyl at 6-, 7-, or 8-positions (Table 1).

  • Assay Variability : Standardize MIC testing using CLSI guidelines to reduce inter-lab variability .

    Table 1: Impact of Trifluoromethyl Position on Biological Activity

    CompoundTrifluoromethyl PositionKey Effects
    This compound6-positionHigh antibacterial activity (MIC: 2–8 µg/mL)
    Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate7-positionIncreased cytotoxicity (IC50_{50}: 10 µM vs. HeLa)
    Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate8-positionImproved metabolic stability (t1/2_{1/2}: 8.2 h)

Q. What experimental approaches are recommended for studying target interactions of this compound?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) to bacterial enzymes (e.g., DNA gyrase).
  • Molecular Dynamics (MD) Simulations : Use crystallographic data to model ligand-protein interactions.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Answer :

  • Hammett Analysis : The -CF3_3 group (σm_m = 0.43) exhibits strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution.
  • DFT Calculations : Reveal reduced electron density at the 3-carboxylate, enhancing electrophilic reactivity at the quinoline core .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C.
  • pH Stability : Monitor degradation via HPLC in buffers (pH 1–13); stable in neutral conditions (t1/2_{1/2} > 24 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.